1-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione typically involves the reaction of benzyl-substituted pyrazole with maleic anhydride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyrrole rings are replaced by other groups.
Scientific Research Applications
1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, such as fluorescent probes and organic semiconductors, due to its unique electronic properties.
Biological Research: The compound is utilized in various biological assays to study its effects on cellular processes and molecular targets.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione can be compared with other pyrazole derivatives, such as:
1,3,5-Trisubstituted-1H-Pyrazoles: These compounds also exhibit diverse biological activities and are used in similar applications.
N-Benzylmaleimide: This compound shares structural similarities and is used in the synthesis of various organic materials.
1,3-Phenylenebismaleimide: Another related compound with applications in materials science and medicinal chemistry.
The uniqueness of 1-(1-Benzyl-3,5-Dimethyl-1H-Pyrazol-4-Yl)Dihydro-1H-Pyrrole-2,5-Dione lies in its specific substitution pattern and the resulting biological and electronic properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
1-(1-benzyl-3,5-dimethylpyrazol-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H17N3O2/c1-11-16(19-14(20)8-9-15(19)21)12(2)18(17-11)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3 |
InChI Key |
IRWFASZPKMUHLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)C)N3C(=O)CCC3=O |
Origin of Product |
United States |
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